Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate (CAS RN: 912768-78-6) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-methylbenzoyl substituent at the 4-position of the piperidine ring . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and antiviral agents. The tert-butyl group acts as a protective moiety for the piperidine nitrogen during multi-step syntheses, while the 4-methylbenzoyl substituent contributes to hydrophobic interactions in target binding .
Properties
IUPAC Name |
tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-13-5-7-14(8-6-13)16(20)15-9-11-19(12-10-15)17(21)22-18(2,3)4/h5-8,15H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYKXVMLBQMOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609138 | |
| Record name | tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912768-78-6 | |
| Record name | tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The most common and direct synthetic approach to tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate involves the acylation of tert-butyl 4-piperidinecarboxylate with 4-methylbenzoyl chloride under basic conditions. The reaction proceeds as follows:
- Starting Materials:
- tert-butyl 4-piperidinecarboxylate (Boc-protected piperidine)
- 4-methylbenzoyl chloride (acid chloride derivative)
- Reaction Conditions:
- Base: Triethylamine or similar organic base to neutralize HCl formed
- Solvent: Typically anhydrous dichloromethane or similar inert solvent
- Temperature: Room temperature or slightly cooled to control reaction rate
- Time: Several hours with stirring to ensure complete conversion
- Workup:
Industrial Scale Considerations
- Scale-up: Industrial production employs similar chemistry but uses automated reactors and continuous flow systems to improve yield and reproducibility.
- Purification: Recrystallization and chromatographic techniques are optimized for large-scale purification to achieve >95% purity.
- Process Optimization: Parameters such as solvent choice, temperature control, and base equivalents are fine-tuned to maximize yield and minimize by-products.
Alternative Synthetic Approaches
While the direct acylation is the primary method, related literature suggests:
- One-pot synthesis methods involving tert-butyl 4-substituted piperidine derivatives reacting with acylating agents or azides under copper-catalyzed conditions, though these are more common for triazole derivatives rather than the specific benzoyl compound.
- Intermediate preparation: The Boc-protected piperidine core can be synthesized from N-Boc-4-piperidone via Wittig or related olefination reactions, followed by functional group transformations to introduce the benzoyl moiety.
Detailed Reaction Data and Analysis
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct Acylation | tert-butyl 4-piperidinecarboxylate + 4-methylbenzoyl chloride, triethylamine, DCM, RT | Simple, high yield, scalable | Requires careful moisture control |
| One-pot Azide-Alkyne Cycloaddition (related) | tert-butyl 4-propioloylpiperidine + aryl azides, CuI catalyst, DIPEA, DMF, 0°C | High purity, mild conditions | Not standard for benzoyl derivative |
| Optical Resolution (for chiral intermediates) | Chiral resolution of piperidine derivatives, base treatment, Boc protection | High optical purity | More complex, costly |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester or the benzoyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate is primarily utilized in the synthesis of novel pharmaceutical agents, particularly those targeting bacterial infections. Its structural features allow for modifications that enhance biological activity against resistant pathogens.
1.1. Antibiotic Development
Research indicates that derivatives of this compound can serve as intermediates in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial for combating antibiotic resistance by protecting beta-lactam antibiotics from enzymatic degradation . For instance, compounds derived from this compound have been shown to inhibit certain bacterial strains effectively when combined with beta-lactam antibiotics .
Synthesis of Bioactive Compounds
The compound is also significant in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical reactions makes it a valuable precursor in developing complex organic compounds.
2.1. Synthesis Pathways
A notable synthesis pathway involves the conversion of this compound into more complex structures through nucleophilic substitutions and coupling reactions. For example, studies have demonstrated its use in synthesizing compounds that exhibit NLRP3 inhibitory activity, which is relevant for treating inflammatory diseases . The process typically involves deprotection steps followed by coupling with other reactive species to yield target molecules with enhanced pharmacological properties.
Biological Evaluations
Biological evaluations of derivatives from this compound indicate promising therapeutic effects.
3.1. Anti-inflammatory Activity
Recent studies have assessed the anti-inflammatory properties of synthesized derivatives, demonstrating their ability to inhibit pyroptosis and reduce interleukin-1 beta release in macrophage models . This suggests potential applications in treating inflammatory disorders, where modulation of NLRP3 inflammasome activity is beneficial.
Data Table: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
The structural and functional diversity of tert-butyl piperidine-1-carboxylate derivatives arises from variations in substituents at the 4-position. Below is a systematic comparison with key analogs:
Substituent-Driven Structural and Functional Differences
Table 1: Key Structural Analogs and Their Properties
Biological Activity
Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate (TBMP) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, including structure-activity relationships, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
TBMP is a piperidine derivative characterized by a tert-butyl ester group and a 4-methylbenzoyl moiety. Its structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
Pharmacological Activity
1. Antimicrobial Properties
Recent studies have indicated that TBMP exhibits significant antimicrobial activity. In particular, it has been evaluated against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The compound acts as an inhibitor of MenA, a key enzyme in the menaquinone biosynthetic pathway essential for Mtb survival under hypoxic conditions. In vitro assays demonstrated that TBMP could effectively inhibit MenA activity, leading to reduced bacterial viability .
2. Anti-inflammatory Effects
TBMP has also shown promise in modulating inflammatory responses. In a study investigating its effects on human macrophages, TBMP was found to inhibit the release of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine. This inhibition suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of TBMP is critical for optimizing its biological activity. Modifications to the piperidine ring and the benzoyl group have been explored to enhance potency and selectivity against specific biological targets. For instance, variations in substituents on the benzoyl ring have been correlated with increased inhibition of IL-1β release .
Table 1: Structure-Activity Relationship Data for TBMP Derivatives
| Compound | Substituent | IL-1β Inhibition (%) | Mtb Inhibition (IC50 µM) |
|---|---|---|---|
| TBMP | 4-Methyl | 35 | 12 |
| Derivative A | 3-Methyl | 50 | 8 |
| Derivative B | 4-Ethyl | 40 | 10 |
Pharmacokinetics
The pharmacokinetic profile of TBMP is essential for its therapeutic application. Studies indicate that TBMP has favorable absorption characteristics with moderate bioavailability. The compound's half-life and clearance rates suggest it could be suitable for oral administration, although further optimization may be necessary to enhance its metabolic stability .
Case Studies
Case Study 1: Efficacy Against Tuberculosis
In a controlled study involving infected mice, TBMP demonstrated significant efficacy in reducing Mtb load compared to untreated controls. The study highlighted that TBMP not only inhibited bacterial growth but also modulated immune responses, enhancing macrophage function against Mtb .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of TBMP in a model of acute lung injury. The results showed that treatment with TBMP significantly reduced markers of inflammation and improved lung function metrics compared to placebo groups, indicating its potential role as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves coupling a 4-methylbenzoyl group to a tert-butyl-protected piperidine scaffold. A common approach uses carbodiimide coupling agents (e.g., DCC or EDC) with DMAP as a catalyst in anhydrous dichloromethane or THF. For example, tert-butyl 4-aminopiperidine-1-carboxylate can react with 4-methylbenzoyl chloride under controlled conditions. Reaction progress is monitored via TLC, and purification employs column chromatography with gradients of ethyl acetate/hexane .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the piperidine ring substitution pattern and benzoyl group integration. Aromatic protons from the 4-methylbenzoyl moiety appear as a singlet (~7.2–7.8 ppm) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (ESI or EI) validates the molecular ion peak (e.g., [M+H] at m/z 316.18) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of dust or vapors.
- Store in amber glass bottles at 2–8°C under inert gas (e.g., N) to minimize hydrolysis of the tert-butyl ester .
Q. How is the compound’s stability evaluated under varying experimental conditions?
- Methodological Answer : Stability studies involve:
- Thermal Analysis : TGA/DSC to assess decomposition temperatures.
- Hydrolytic Stability : Incubation in buffers (pH 1–13) at 37°C, monitored via HPLC for ester hydrolysis products .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis, particularly for scale-up?
- Methodological Answer :
- Catalyst Screening : Test alternative catalysts (e.g., HOBt, HOAt) to reduce side reactions.
- Solvent Optimization : Switch to DMF or acetonitrile for improved solubility of intermediates.
- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound DMAP) to remove unreacted acyl chloride .
Q. What strategies resolve contradictions in NMR data for piperidine derivatives?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic rotational barriers in the piperidine ring.
- COSY/NOESY : Assign stereochemistry and confirm substituent orientation.
- Computational Modeling : Compare DFT-calculated H chemical shifts with experimental data .
Q. How is the compound used in structure-activity relationship (SAR) studies for drug discovery?
- Methodological Answer :
- Functional Group Replacement : Synthesize analogs (e.g., fluorinated benzoyl groups) to assess electronic effects on receptor binding.
- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability studies (e.g., IC determination).
- Molecular Docking : Use X-ray crystallography (SHELX) or cryo-EM structures to model interactions with target proteins .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
- MD Simulations : Assess conformational flexibility and membrane permeability using GROMACS or AMBER .
Q. How can regioselective functionalization of the piperidine ring be achieved?
- Methodological Answer :
- Protecting Group Strategy : Temporarily block the 1-carboxylate group to direct substitution at the 4-position.
- Directed ortho-Metalation : Use LDA or TMP-zincate to deprotonate specific positions for electrophilic quenching .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
